molecular formula C45H51N5O7 B12412322 NaPi2b-IN-3

NaPi2b-IN-3

Cat. No.: B12412322
M. Wt: 773.9 g/mol
InChI Key: BLXYKSFKLCOMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NaPi2b-IN-3 is a potent inhibitor of the sodium-dependent phosphate transport protein 2b (SLC34A2, NaPi2b). This compound has shown significant potential in the research of hyperphosphatemia due to its high inhibitory activity against human and rat NaPi2b .

Preparation Methods

The synthetic routes and reaction conditions for NaPi2b-IN-3 involve several steps. The compound is synthesized through a series of chemical reactions that include the use of specific reagents and catalysts. The exact details of the synthetic route are proprietary and not publicly disclosed. it is known that the compound is produced in a controlled laboratory environment to ensure its purity and efficacy .

Chemical Reactions Analysis

NaPi2b-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

NaPi2b-IN-3 has a wide range of scientific research applications. It is primarily used in the study of hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood. The compound’s inhibitory activity against NaPi2b makes it a valuable tool for understanding the mechanisms underlying phosphate homeostasis. Additionally, this compound is used in cancer research, particularly in the development of antibody-drug conjugates targeting NaPi2b-expressing tumors. This includes research on non-small cell lung cancer and ovarian cancer .

Mechanism of Action

NaPi2b-IN-3 exerts its effects by inhibiting the activity of the sodium-dependent phosphate transport protein 2b. This protein is responsible for the trans-cellular flux of phosphate in the small intestine and the synthesis of surfactant in lung alveoli. By inhibiting NaPi2b, this compound disrupts phosphate transport and homeostasis, leading to a reduction in phosphate levels. The compound’s molecular targets include the NaPi2b protein and associated pathways involved in phosphate transport .

Comparison with Similar Compounds

NaPi2b-IN-3 is unique in its high inhibitory activity against NaPi2b Similar compounds include other inhibitors of sodium-dependent phosphate transport proteins, such as NaPi2a and NaPi2cOther similar compounds include lifastuzumab vedotin and upifitamab rilsodotin, which are antibody-drug conjugates targeting NaPi2b-expressing tumors .

Properties

Molecular Formula

C45H51N5O7

Molecular Weight

773.9 g/mol

IUPAC Name

4-[3-[4-[[2-[[3-[[2-[3-carboxypropanoyl(methyl)amino]ethyl-pentan-3-ylamino]methyl]benzoyl]amino]-1H-indole-3-carbonyl]amino]phenyl]propyl]benzoic acid

InChI

InChI=1S/C45H51N5O7/c1-4-36(5-2)50(27-26-49(3)39(51)24-25-40(52)53)29-32-12-9-13-34(28-32)43(54)48-42-41(37-14-6-7-15-38(37)47-42)44(55)46-35-22-18-31(19-23-35)11-8-10-30-16-20-33(21-17-30)45(56)57/h6-7,9,12-23,28,36,47H,4-5,8,10-11,24-27,29H2,1-3H3,(H,46,55)(H,48,54)(H,52,53)(H,56,57)

InChI Key

BLXYKSFKLCOMJD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N(CCN(C)C(=O)CCC(=O)O)CC1=CC(=CC=C1)C(=O)NC2=C(C3=CC=CC=C3N2)C(=O)NC4=CC=C(C=C4)CCCC5=CC=C(C=C5)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.